molecular formula C21H11Cl3F3N3O3 B13989807 Methyl 5-(1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

Methyl 5-(1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

Cat. No.: B13989807
M. Wt: 516.7 g/mol
InChI Key: WMFBXKZFGHSRHI-UHFFFAOYSA-N
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Description

Methyl 5-(1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate is a complex organic compound that features a combination of pyrazole, isoxazole, and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling and subsequent esterification to form the final product. Common reagents used in these reactions include chlorinated aromatic compounds, trifluoromethylating agents, and carboxylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the nitro or carbonyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1-(3-chlorophenyl)-1H-pyrazol-4-yl)-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate
  • Methyl 5-(1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-3-(2,6-dichlorophenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate is unique due to the presence of both trifluoromethyl and dichlorophenyl groups, which can impart distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C21H11Cl3F3N3O3

Molecular Weight

516.7 g/mol

IUPAC Name

methyl 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C21H11Cl3F3N3O3/c1-32-20(31)16-17(15-13(23)6-3-7-14(15)24)29-33-18(16)12-9-28-30(19(12)21(25,26)27)11-5-2-4-10(22)8-11/h2-9H,1H3

InChI Key

WMFBXKZFGHSRHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3=C(N(N=C3)C4=CC(=CC=C4)Cl)C(F)(F)F

Origin of Product

United States

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